Boc-phe-D-leu-phe-D-leu-phe-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Leu-Phe-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each step involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The Boc (tert-butyloxycarbonyl) group is used to protect the amino terminus during synthesis and is removed at the end of the process using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of Boc-Phe-Leu-Phe-Leu-Phe-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Leu-Phe-Leu-Phe-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Oxidation: Reaction with oxidizing agents to form disulfide bonds if cysteine residues are present.
Substitution: Reaction with nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used.
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free peptide, while oxidation can form disulfide-linked dimers .
Scientific Research Applications
Boc-Phe-Leu-Phe-Leu-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Medicine: Investigated for its potential in inhibiting angiogenesis, which is crucial in cancer research.
Industry: Employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Boc-Phe-Leu-Phe-Leu-Phe-OH exerts its effects by binding to formyl peptide receptors (FPRs), particularly FPR1 and FPR2. This binding inhibits the interaction of these receptors with their natural ligands, thereby modulating immune responses and angiogenesis . The compound competes with heparin-binding growth factors, preventing their interaction with receptors such as VEGFR2, leading to reduced phosphorylation and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Boc-Met-Leu-Phe: Another FPR antagonist that primarily inhibits FPR1.
Boc-Phe-Leu-Phe-Leu-Phe-COOH: A similar peptide with a carboxyl group instead of a hydroxyl group.
Uniqueness
Boc-Phe-Leu-Phe-Leu-Phe-OH is unique due to its specific sequence and ability to inhibit both FPR1 and FPR2, making it a versatile tool in research . Its structure allows it to interact with multiple angiogenic growth factors, providing a broader range of applications compared to other similar compounds .
Properties
IUPAC Name |
2-[[4-methyl-2-[[2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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